molecular formula C23H26N4O4S B2773716 ethyl 2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 476432-03-8

ethyl 2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B2773716
CAS No.: 476432-03-8
M. Wt: 454.55
InChI Key: PZZDSZJVXVUYFH-UHFFFAOYSA-N
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Scientific Research Applications

ethyl 2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has several applications in scientific research:

Preparation Methods

The synthesis of ethyl 2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves multiple steps. The starting materials typically include 2,3-dimethylphenyl, 4-methoxybenzoyl chloride, and 1,2,4-triazole. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine. The final product is obtained through a series of condensation and substitution reactions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The pathways involved include modulation of signal transduction and inhibition of cellular proliferation .

Comparison with Similar Compounds

ethyl 2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can be compared with other similar compounds such as benzimidazoles and thiophenes. These compounds share structural similarities but differ in their specific functional groups and biological activities. For instance, benzimidazoles are known for their broad-spectrum antimicrobial properties, while thiophenes are studied for their anti-inflammatory and anticancer activities .

Similar Compounds

  • Benzimidazoles
  • Thiophenes
  • Triazoles

Properties

IUPAC Name

ethyl 2-[[4-(2,3-dimethylphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-5-31-21(28)14-32-23-26-25-20(27(23)19-8-6-7-15(2)16(19)3)13-24-22(29)17-9-11-18(30-4)12-10-17/h6-12H,5,13-14H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZDSZJVXVUYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC(=C2C)C)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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